1-(Piperidin-3-ylmethyl)pyrrolidin-2-one

Vue d'ensemble

Description

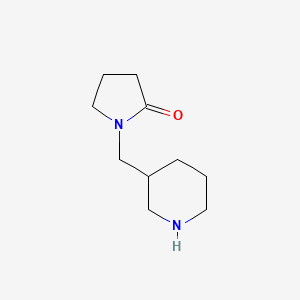

1-(Piperidin-3-ylmethyl)pyrrolidin-2-one is a heterocyclic compound with the molecular formula C10H18N2O and a molecular weight of 182.26 g/mol . This compound is characterized by a pyrrolidin-2-one core structure with a piperidin-3-ylmethyl substituent. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-(Piperidin-3-ylmethyl)pyrrolidin-2-one can be synthesized through several synthetic routes. One common method involves the reaction of pyrrolidin-2-one with piperidine derivatives under specific reaction conditions. For example, the formation of pyrrolidin-2-ones can involve a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Analyse Des Réactions Chimiques

Types of Reactions

1-(Piperidin-3-ylmethyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Potential:

Research indicates that derivatives of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one exhibit promising therapeutic effects, particularly as inhibitors in various biological pathways. For instance, compounds derived from this scaffold have been investigated for their roles as inhibitors of deacetylases and tyrosine kinases, which are crucial in cancer progression and cellular regulation .

Case Study: PDE9A Inhibition

One notable derivative, identified as PF-04447943, is a selective inhibitor of phosphodiesterase 9A (PDE9A). This compound has advanced into clinical trials for cognitive disorders, demonstrating the potential of piperidine-containing compounds in treating neurological conditions .

Synthetic Applications

Building Blocks in Organic Synthesis:

this compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various coupling reactions. Its ability to act as a ligand in coordination chemistry further enhances its utility in synthesizing novel compounds .

Synthesis Techniques:

Recent studies have focused on methods to synthesize derivatives of this compound efficiently. For example, the synthesis of azole derivatives linked with pyrrolidine rings has been explored, showcasing the compound's adaptability in creating biologically active scaffolds .

Antimicrobial and Anticancer Properties:

The compound has been studied for its antimicrobial and anticancer activities. In vitro studies have demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines at low concentrations, indicating their potential as therapeutic agents .

Industrial Applications

Advanced Materials Development:

In addition to its applications in medicinal chemistry, this compound is being explored for use in developing organic semiconductors and other advanced materials. Its unique chemical structure allows it to participate in electronic applications, enhancing the performance of materials used in electronics .

Summary Table of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Medicinal Chemistry | Therapeutic agent with inhibitory effects on key enzymes | PF-04447943 (PDE9A inhibitor) |

| Synthetic Chemistry | Building block for complex organic synthesis | Synthesis of azole derivatives |

| Biological Activity | Antimicrobial and anticancer properties | Inhibition of cancer cell proliferation |

| Industrial Applications | Development of organic semiconductors and advanced materials | Use in electronics |

Mécanisme D'action

The mechanism of action of 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

1-(Piperidin-3-ylmethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

- 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one

- 1-(2-Piperidin-2-ylethyl)pyrrolidin-2-one

- 1-(Piperidin-3-ylmethyl)piperidine dihydrochloride hydrate

- 1-(Piperidin-4-ylmethyl)piperidine dihydrochloride hydrate

These compounds share similar core structures but differ in their substituents and functional groups, leading to variations in their chemical properties and applications .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a useful tool in scientific research.

Activité Biologique

1-(Piperidin-3-ylmethyl)pyrrolidin-2-one is a compound of increasing interest in medicinal chemistry due to its unique structural configuration and promising biological activities. This article delves into the biological activity of this compound, focusing on its anti-inflammatory properties, potential applications in cancer therapy, and mechanisms of action.

Chemical Structure and Properties

This compound has a molecular formula of CHNO, with a molecular weight of approximately 182.27 g/mol. The compound features a pyrrolidin-2-one core structure, which is a five-membered lactam, substituted with a piperidin-3-ylmethyl group. This structural arrangement is crucial for its biological activity, particularly in inflammatory pathways and cell signaling mechanisms .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit pyroptosis, a form of programmed cell death associated with inflammation, by reducing interleukin-1 beta release, which is critical in inflammatory responses.

Table 1: Summary of Biological Activities

Cancer Therapy

The compound has shown potential as an anticancer agent. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast carcinoma cells. The binding affinity of this compound to proteins involved in cancer cell proliferation has been evaluated through molecular docking studies, revealing moderate to strong binding energies .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Key Signaling Pathways : The compound can modulate critical signaling pathways such as the PI3K/Akt and MAPK pathways, which are pivotal in regulating cell proliferation and survival.

- Binding to Enzymes and Receptors : It has been observed to bind to specific enzymes and receptors, altering their activity and function. This interaction is essential for its role in inhibiting tumor growth and reducing inflammation .

Case Studies

Several studies highlight the efficacy of this compound:

- Study on Inflammatory Response : A study demonstrated that the compound significantly reduced markers of inflammation in animal models, suggesting its potential for treating inflammatory diseases.

- Cytotoxicity Assessment : In another study focusing on breast cancer cells, the compound exhibited cytotoxic effects at concentrations as low as 6.25 μM, indicating its potency against cancer cells .

Propriétés

IUPAC Name |

1-(piperidin-3-ylmethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c13-10-4-2-6-12(10)8-9-3-1-5-11-7-9/h9,11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNQLQOFVZKTDSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN2CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405685 | |

| Record name | 1-(piperidin-3-ylmethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876709-32-9 | |

| Record name | 1-(piperidin-3-ylmethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.